molecular formula C11H12N2O2 B13099744 1-Ethyl-3-methyl-2-nitro-1H-indole

1-Ethyl-3-methyl-2-nitro-1H-indole

Cat. No.: B13099744
M. Wt: 204.22 g/mol
InChI Key: QDVDJTYNLAPFFY-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-2-nitro-1H-indole (C₁₅H₁₃N₂O₂, molecular weight 253.09 g/mol) is a nitro-substituted indole derivative characterized by the following structural features:

  • Ethyl group at the N-1 position.
  • Methyl group at the C-3 position.
  • Nitro group (NO₂) at the C-2 position.

The compound’s synthesis typically involves alkylation and nitration steps. For example, modifications to procedures described in suggest that nitration is achieved via electrophilic substitution, while ethyl and methyl groups are introduced using alkyl halides like ethyl bromide (as seen in ) .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

1-ethyl-3-methyl-2-nitroindole

InChI

InChI=1S/C11H12N2O2/c1-3-12-10-7-5-4-6-9(10)8(2)11(12)13(14)15/h4-7H,3H2,1-2H3

InChI Key

QDVDJTYNLAPFFY-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=C1[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Synthesis of 3-Methyl-2-nitro-1H-indole Core

The 3-methyl-2-nitro-1H-indole scaffold can be synthesized by nitration of 3-methylindole or by direct construction of the nitro group at C-2 via nitroalkylation methods.

  • Nitroalkylation approach: Reaction of 3-methylindole with nitroalkenes under acidic or catalytic conditions yields nitro-substituted indoles. For example, refluxing indole derivatives with β-nitrostyrene and acetic acid in ethanol for several hours leads to nitroalkylated indoles in moderate to good yields (~60%).

  • Electrophilic nitration: Direct nitration of 3-methylindole using nitrating agents under controlled temperature can introduce the nitro group at the 2-position, although regioselectivity and over-nitration must be managed carefully.

N-Ethylation of 3-Methyl-2-nitro-1H-indole

Once the 3-methyl-2-nitro-1H-indole core is obtained, the nitrogen at position 1 can be alkylated with ethyl groups through standard alkylation methods:

  • Alkyl halide alkylation: Treatment of the indole with ethyl halides (e.g., ethyl bromide or ethyl iodide) in the presence of a base such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF) leads to N-ethylation.

  • Catalytic N-alkylation: Transition metal-catalyzed N-alkylation using ethyl alcohol under hydrogen borrowing conditions can also be employed for cleaner reaction profiles and fewer side products.

Alternative One-Pot or Sequential Approaches

Some literature reports suggest that 2-nitroethyl-substituted indoles can be synthesized by direct reaction of indoles with nitroalkylating agents followed by alkylation steps, or by using nitroalkenes in one-pot syntheses that combine nitroalkylation and N-alkylation.

Detailed Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
Nitroalkylation of indole Indole + β-nitrostyrene, acetic acid, ethanol, reflux 2–8 h ~60 Monitored by TLC, precipitate isolated by filtration
N-Ethylation of indole nitrogen Ethyl bromide, K2CO3, DMF, room temp to reflux, several h 70–90 Base-mediated alkylation, requires purification
Direct nitration (alternative) Nitrating agent (e.g., HNO3/H2SO4), low temperature Variable Regioselectivity critical, risk of over-nitration

Research Findings and Observations

  • The nitroalkylation method using β-nitrostyrene is advantageous due to moderate reaction times and relatively straightforward purification steps, yielding nitro-substituted indoles efficiently.

  • N-alkylation at the indole nitrogen is typically high-yielding but requires careful control to avoid over-alkylation or side reactions.

  • Electrophilic nitration methods are less favored due to regioselectivity challenges and potential degradation of sensitive substituents.

  • The use of catalytic systems for N-alkylation is gaining attention for greener and more selective synthesis routes.

  • Purification is commonly achieved by recrystallization or column chromatography using ethyl acetate/hexane mixtures.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Disadvantages
Nitroalkylation with β-nitrostyrene 3-Methylindole or indole β-nitrostyrene, acetic acid, ethanol reflux Moderate yield, simple workup Longer reaction time (2–8 h)
Direct nitration 3-Methylindole Nitrating acids, controlled temp Direct introduction of nitro group Regioselectivity issues, harsh conditions
N-Ethylation via alkyl halide Nitro-substituted indole Ethyl bromide, base, DMF High yield, straightforward Requires anhydrous conditions
Catalytic N-alkylation Nitro-substituted indole Ethanol, transition metal catalyst Greener, selective Catalyst cost, optimization needed

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-methyl-2-nitro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: The ethyl and methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Tin(II) chloride, hydrochloric acid.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products Formed:

    Reduction: 1-Ethyl-3-methyl-2-amino-1H-indole.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

1-Ethyl-3-methyl-2-nitro-1H-indole has various applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.

    Biology: Indole derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-methyl-2-nitro-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. This interaction can lead to the modulation of cellular processes, such as signal transduction and gene expression.

Comparison with Similar Compounds

Spectroscopic Data :

  • ¹³C-NMR (CDCl₃): A distinctive signal at δ 147.14 ppm corresponds to the nitro-substituted carbon (C-NO₂) .
  • HRMS : Accurate mass of 253.0979 (calculated 253.0977 for C₁₅H₁₃N₂O₂) confirms molecular composition .

Comparison with Structurally Similar Indole Derivatives

Structural and Physical Properties

The table below compares key parameters of 1-ethyl-3-methyl-2-nitro-1H-indole with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key ¹³C-NMR Shifts (ppm) Source
This compound C₁₅H₁₃N₂O₂ 253.09 N1-Ethyl, C3-Methyl, C2-NO₂ 147.14 (C-NO₂)
1-Ethyl-1H-indole C₁₀H₁₁N 145.20 N1-Ethyl N/A (simpler structure)
(E)-5-Methoxy-3-(2-nitrovinyl)-1H-indole C₁₁H₁₀N₂O₃ 218.21 C3-Nitrovinyl, C5-Methoxy 124–136 (nitrovinyl carbons)
1-Ethyl-3,3-dimethyl-2-methyleneindoline (TH-1) C₁₃H₁₇N 187.28 N1-Ethyl, C3,C3-Dimethyl, C2-Methylene 47.45 (CH₂)

Key Observations :

  • Nitro Group Impact: The nitro group in this compound introduces a strong electron-withdrawing effect, altering reactivity compared to non-nitro analogs like 1-ethyl-1H-indole .
  • Molecular Weight : The nitro group increases molecular weight by ~45% compared to 1-ethyl-1H-indole, influencing solubility and crystallinity.

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